molecular formula C12H17NOS B11170873 2-(ethylsulfanyl)-N-(propan-2-yl)benzamide

2-(ethylsulfanyl)-N-(propan-2-yl)benzamide

Cat. No.: B11170873
M. Wt: 223.34 g/mol
InChI Key: HXJVLIDIGURGOH-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethylsulfanyl group and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom through an alkylation reaction using isopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group may participate in binding interactions with proteins or enzymes, while the benzamide core can interact with various receptors. The isopropyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)benzamide: Lacks the ethylsulfanyl group.

    2-(methylsulfanyl)-N-(propan-2-yl)benzamide: Contains a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(ethylsulfanyl)-N-(methyl)benzamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

2-(ethylsulfanyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the ethylsulfanyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-ethylsulfanyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NOS/c1-4-15-11-8-6-5-7-10(11)12(14)13-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

HXJVLIDIGURGOH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)C

Origin of Product

United States

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